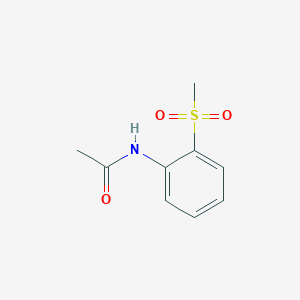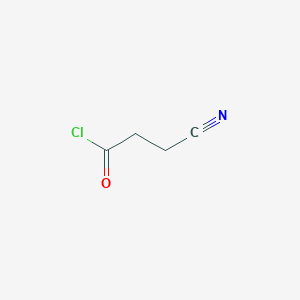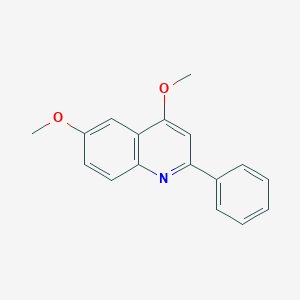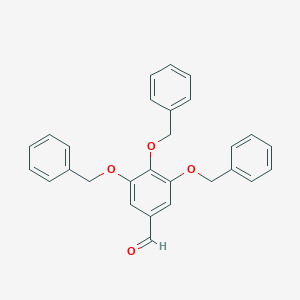
3,4,5-Tribenzyloxybenzaldehyde
Descripción general
Descripción
3,4,5-Tribenzyloxybenzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzaldehyde derivative that is synthesized through a specific method and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 3,4,5-Tribenzyloxybenzaldehyde is not fully understood, but it is believed to involve the formation of covalent bonds with specific biomolecules. This compound has been shown to react with nucleophiles such as amines and thiols, which suggests that it may interact with proteins and enzymes in biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied, but some research has suggested that it may have anti-inflammatory and antioxidant properties. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, although further research is needed to determine its potential as a cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4,5-Tribenzyloxybenzaldehyde in lab experiments is its versatility as a building block for the synthesis of various organic molecules. Additionally, this compound is relatively easy to synthesize and purify, which makes it a convenient reagent for organic chemists. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several potential future directions for research on 3,4,5-Tribenzyloxybenzaldehyde. One area of interest is its potential as a cancer treatment, which could be explored through in vivo studies and clinical trials. Additionally, this compound could be further studied for its anti-inflammatory and antioxidant properties, which could have implications for the treatment of various diseases. Finally, this compound could be used as a building block for the synthesis of new pharmaceuticals and natural products, which could have important applications in medicine and industry.
Conclusion:
In conclusion, this compound is a benzaldehyde derivative that has shown promising results in scientific research. Its potential applications in various fields, including organic chemistry, cancer treatment, and disease prevention, make it an important compound for further study. While there are limitations to its use in lab experiments, the versatility and convenience of this compound make it a valuable reagent for organic chemists. Future research on this compound could lead to important discoveries in medicine and industry.
Aplicaciones Científicas De Investigación
3,4,5-Tribenzyloxybenzaldehyde has shown potential applications in scientific research, particularly in the field of organic chemistry. This compound can be used as a building block for the synthesis of various organic molecules, including pharmaceuticals and natural products. Additionally, this compound has been used as a reagent in the synthesis of chiral compounds and as a ligand in catalytic reactions.
Propiedades
Número CAS |
6137-86-6 |
|---|---|
Fórmula molecular |
C28H24O4 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
3,4,5-tris(phenylmethoxy)benzaldehyde |
InChI |
InChI=1S/C28H24O4/c29-18-25-16-26(30-19-22-10-4-1-5-11-22)28(32-21-24-14-8-3-9-15-24)27(17-25)31-20-23-12-6-2-7-13-23/h1-18H,19-21H2 |
Clave InChI |
ABEPSQZVZNRXCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C=O |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


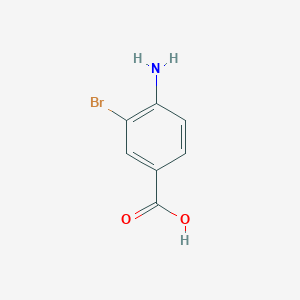
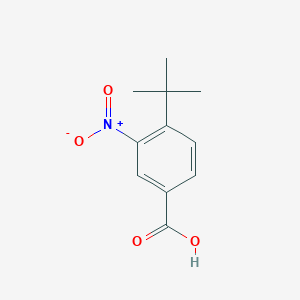


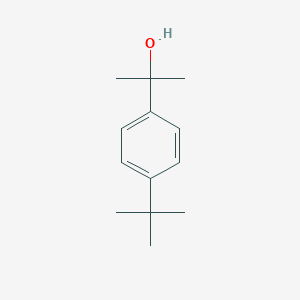
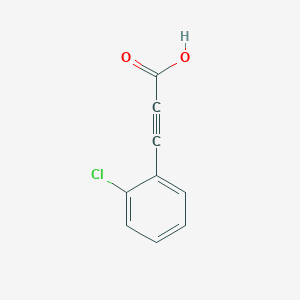
![2-[(2-Ethylphenyl)carbamoyl]benzoic acid](/img/structure/B189067.png)
